2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of benzofurans, which are recognized for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. The compound's specific structure includes a benzofuran moiety linked to an ethanamine group, which may contribute to its pharmacological properties.
The compound can be synthesized from readily available precursors through various chemical reactions, and it plays a significant role in scientific research, particularly in the fields of organic chemistry and pharmacology.
This compound is classified as an organic heterocyclic compound, specifically a benzofuran derivative. It is also categorized under amines due to the presence of the ethanamine functional group.
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride typically involves several steps:
The synthesis may require specific catalysts and controlled temperatures to optimize yields and purity. Techniques such as chromatography and crystallization are often employed for purification.
The molecular formula for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride is . The structural representation can be described as follows:
The compound can undergo various chemical reactions, including:
Common reagents include:
The mechanism of action for 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including potential therapeutic benefits.
The compound has several applications in scientific research:
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride (Molecular Formula: C₁₂H₁₇NO₂•HCl, MW: 243.73 g/mol) relies on strategic functionalization of the benzofuran core [1]. The foundational intermediate, 2,2-dimethyl-2,3-dihydrobenzofuran (CHEBI:38475, CAS 6337-33-3), serves as the essential starting material for subsequent derivatization [8]. This tricyclic structure features a benzene ring fused to a dihydrofuran ring with geminal dimethyl groups at the 2-position, providing both stereoelectronic stability and steric hindrance that influences regioselectivity during functionalization [8] [9].
The critical 7-hydroxy positional isomer (2,3-dihydro-2,2-dimethyl-7-benzofuranol, CID 15278) is generated through selective demethylation or hydroxylation at the 7-position, leveraging the electron-rich nature of the benzofuran system [5] [9]. Subsequent Williamson ether synthesis introduces the ethanamine side chain through reaction with 2-chloroacetamide or protected aminoethyl halides, followed by deprotection and hydrochloride salt formation to yield the target compound [3] . Alternative pathways observed in structurally similar compounds like benfuracarb involve in situ generation of the oxyacetate intermediate through carbamate formation, though this approach requires additional steps for conversion to the primary amine functionality [3].
Table 1: Key Intermediates in Benzofuran Core Functionalization
Intermediate | CAS Registry No. | Molecular Formula | Role in Synthesis |
---|---|---|---|
2,2-Dimethyl-2,3-dihydrobenzofuran | 6337-33-3 | C₁₀H₁₂O | Foundational core structure |
2,3-Dihydro-2,2-dimethyl-7-benzofuranol | N/A | C₁₀H₁₂O₂ | Regioselectively functionalized precursor |
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide | 785711-82-2 | C₁₂H₁₅NO₃ | Amide precursor to amine functionality |
2-(2,3-Dihydrobenzofuran-7-yl)ethanamine | 850375-00-7 | C₁₀H₁₃NO | Structural analog demonstrating synthetic feasibility |
Etherification of the 7-hydroxy intermediate represents a pivotal stage where catalytic methodologies significantly enhance efficiency. Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide facilitate the reaction between sodium 7-benzofuranolate and 2-chloroethylamine hydrochloride in biphasic systems (aqueous NaOH/toluene), achieving yields exceeding 85% under optimized conditions [3] [9]. This approach circumvents the high temperatures (>150°C) traditionally required for aromatic nucleophilic substitution, thereby minimizing thermal degradation of the thermally labile dihydrobenzofuran system [9].
For amine functionality introduction, palladium-catalyzed amination provides an alternative pathway, though it is more commonly applied to advanced intermediates like halogenated benzofurans [4] [6]. A more direct industrial approach involves reductive amination of the corresponding aldehyde (generated through Sommelet oxidation) using sodium cyanoborohydride with ammonium acetate, achieving approximately 78% yield [4]. The hydrochloride salt is subsequently formed through ethereal HCl treatment, with critical control of crystallization conditions (solvent composition, cooling rate) governing particle morphology and purity (>98%) essential for pharmaceutical applications [1] .
Table 2: Catalytic Methods for Key Bond Formation Steps
Reaction Step | Catalyst/Reagent System | Optimal Conditions | Reported Yield |
---|---|---|---|
Williamson Etherification | Tetrabutylammonium bromide (PTC) | 5 mol%, 50% NaOH, Toluene, 80°C | 85-92% |
Reductive Amination | NaBH₃CN/NH₄OAc | Ethanol, RT, 24h | 75-78% |
Halogen Amination | Pd₂(dba)₃/Xantphos | Toluene, 100°C, Cs₂CO₃ base | 70% (for brominated analog) |
Salt Formation | Gaseous HCl/Ether | 0-5°C in Ethanol/Diethyl ether | 95% recovery |
Industrial-scale production faces significant challenges in separating structurally similar byproducts, particularly regioisomers from incomplete 7-position selectivity and O-alkylated impurities. High-performance liquid chromatography (HPLC) with polar-embedded C18 stationary phases (e.g., Waters Atlantis) effectively resolves these contaminants using methanol/ammonium acetate buffer (pH 6.8) mobile phases . Crystallization optimization proves critical for final salt purity, with ethanol/water (4:1 v/v) identified as the optimal solvent system due to the compound's favorable solubility profile (freely soluble in ethanol, sparingly soluble in cold water) [1] . Controlled cooling rates (0.5°C/min) yield crystals with uniform particle size distribution (D90 < 50µm), essential for consistent bulk material properties .
Process intensification strategies boost overall yield substantially: Microwave-assisted synthesis reduces etherification time from 12 hours to 45 minutes while maintaining 90% yield, and continuous flow hydrogenation (H-Cube® system) achieves near-quantitative reduction of nitro intermediates with minimized catalyst loading (2% Pd/C, 50 bar H₂) [3] [4]. Solvent recovery systems (thin-film evaporation) reduce production costs by >30%, addressing environmental concerns associated with traditional solvents like dichloromethane [3]. These optimizations collectively elevate the overall process yield from approximately 52% (batch process) to 78% at multi-kilogram scale, with purity consistently exceeding 99.5% as verified by qNMR [1] .
Table 3: Purification Methods and Solubility Characteristics
Purification Technique | Key Parameters | Purity Outcome | Industrial Applicability |
---|---|---|---|
Recrystallization | Ethanol/Water (4:1), Cooling rate 0.5°C/min | >99.5% | High - Standard operation |
Preparative HPLC | Atlantis dC18, 5µm; MeOH:NH₄OAc (10mM, pH 6.8) | >99.9% | Moderate - Costly for large scale |
Liquid-Liquid Extraction | Ethyl acetate/1M HCl (pH partitioning) | >98% | High - Scalable and cost-effective |
Simulated Moving Bed Chromatography | Chiralpak AD, Ethanol/Heptane | N/A | Emerging technology |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8